molecular formula C19H13IN2 B13682498 2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine

2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B13682498
M. Wt: 396.2 g/mol
InChI Key: OPDIJAIJOGLDQX-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a biphenyl group and an iodine atom. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with a propiophenone derivative, followed by cyclization and iodination. The reaction conditions often require the use of a copper catalyst and an oxidizing agent to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Biphenyl)imidazo[1,2-a]pyridine
  • 2-(2-Naphthyl)imidazo[1,2-a]pyridine

Comparison: Compared to these similar compounds, 2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The biphenyl group also contributes to its distinct chemical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H13IN2

Molecular Weight

396.2 g/mol

IUPAC Name

3-iodo-2-(3-phenylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H13IN2/c20-19-18(21-17-11-4-5-12-22(17)19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H

InChI Key

OPDIJAIJOGLDQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)I

Origin of Product

United States

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